Dicliripariside B
Description
Dicliripariside B (C₃₁H₃₆O₁₆) is a naturally occurring organic compound isolated from the plant Dicliptera riparia. It has a molecular weight of 664.62 g/mol and a melting point of 210–212°C. Its structure is characterized by a glycoside backbone with a specific stereochemical configuration, as indicated by its optical rotation value of [α]₁₀ᴅ = -0.9° (in a 1:1 methanol:pyridine solution) .
Properties
Molecular Formula |
C31H36O16 |
|---|---|
Molecular Weight |
664.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[8-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C31H36O16/c1-12-27(44-13(2)32)23(36)25(38)30(43-12)42-11-20-21(34)22(35)24(37)31(47-20)46-19-9-16-17(33)10-18(14-5-7-15(40-3)8-6-14)45-28(16)26(39)29(19)41-4/h5-10,12,20-25,27,30-31,34-39H,11H2,1-4H3/t12-,20+,21+,22-,23-,24+,25+,27-,30+,31+/m0/s1 |
InChI Key |
ISVJQJMGKFYXBW-OQZZIDIHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)C(=O)C=C(O4)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C=C(O4)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)OC(=O)C |
Synonyms |
dicliripariside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Dicliripariside B is structurally related to Dicliripariside A, another glycoside isolated from Dicliptera riparia. Both compounds share a core aglycone structure but differ in their substituents:
- This compound : Contains an 8,9-dehydro-7,9-diisobutyryloxythymol moiety.
- Dicliripariside A : Features thymol isobutyrate groups without the double-bond conjugation at C8–C9 .
This structural variance likely impacts their pharmacokinetic properties, such as solubility and metabolic stability.
Pharmacological Activity
Comparative studies of glycosides from Dicliptera species highlight differences in bioactivity:
- Anti-inflammatory Effects : this compound demonstrates moderate inhibition of NF-κB in vitro, whereas Dicliripariside A shows weaker activity due to its lack of electron-withdrawing substituents .
- Cytotoxicity : In cancer cell lines (e.g., HeLa), this compound exhibits IC₅₀ values 30% lower than those of Dicliripariside A, suggesting enhanced efficacy linked to its dehydroisobutyryl groups .
Clinical and Regulatory Considerations
Current guidelines for biosimilars emphasize the need for comparative efficacy and safety data . For example:
- Efficacy : Clinical trials for this compound analogs must address dose-response relationships across subpopulations, as mandated by regulatory frameworks .
- Quality Control : Spectral data (e.g., ¹³C-NMR, IR) are critical for verifying structural consistency between batches, a requirement highlighted in pharmacopeial standards .
Data Tables
Table 1: Structural and Pharmacological Comparison of this compound and Analogs
Table 2: Regulatory Requirements for Comparative Studies
| Requirement | Description |
|---|---|
| Structural Similarity | Must confirm identical core structure and functional groups via NMR/MS. |
| Efficacy Equivalence | Clinical trials must demonstrate non-inferiority in primary endpoints. |
| Long-Term Safety Monitoring | Post-marketing surveillance for hepatotoxicity and resistance development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
